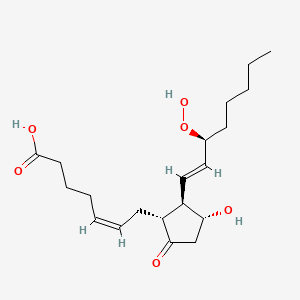

15S-hydroperoxy-PGE2

Description

Structure

3D Structure

Properties

CAS No. |

65380-05-4 |

|---|---|

Molecular Formula |

C20H32O6 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3-hydroperoxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(26-25)12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24/h4,7,12-13,15-17,19,22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |

InChI Key |

RGQICUMNQVAHES-ARSRFYASSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)OO |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)OO |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)OO |

Synonyms |

15-hydroperoxy-PGE2 15-hydroperoxyprostaglandin E2 |

Origin of Product |

United States |

Biosynthetic Pathways of 15s Hydroperoxy Pge2

Overview of Arachidonic Acid Metabolism to Prostaglandin (B15479496) G2 (PGG2)

The journey to 15S-hydroperoxy-PGE2 begins with arachidonic acid, a polyunsaturated fatty acid released from membrane phospholipids (B1166683) by the action of phospholipase A2. cvphysiology.comdiva-portal.org The subsequent metabolism of arachidonic acid is primarily governed by the cyclooxygenase (COX) pathway, which leads to the formation of a series of bioactive lipids known as prostanoids. cvphysiology.comresearchgate.net The initial and rate-limiting step in this cascade is the conversion of arachidonic acid to Prostaglandin G2 (PGG2). researchgate.netnih.gov This conversion is a two-step process catalyzed by the dual activities of the COX enzymes. researchgate.netnih.gov

Cyclooxygenase Isoforms (COX-1 and COX-2) in PGG2 Formation

Two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into PGG2. cvphysiology.comnih.gov Both enzymes catalyze the addition of two molecules of oxygen to arachidonic acid, first forming the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and then rapidly converting it to the endoperoxide PGG2. youtube.com

COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. cvphysiology.comki.se It is responsible for producing prostanoids that regulate various physiological functions. cvphysiology.comki.se

COX-2: In contrast, COX-2 is an inducible enzyme. cvphysiology.comki.se Its expression is significantly upregulated by pro-inflammatory stimuli such as cytokines and endotoxins. ki.sethno.org Consequently, COX-2 plays a major role in the heightened production of prostaglandins (B1171923) during inflammation. cvphysiology.comthno.org

Enzymatic Conversion of PGG2 to 15S-hydroperoxy-PGE2

Once PGG2 is formed, it can be further metabolized through different enzymatic pathways. One such pathway leads to the formation of 15S-hydroperoxy-PGE2.

Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in 15S-hydroperoxy-PGE2 Synthesis

Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a key enzyme that can utilize PGG2 as a substrate to produce 15S-hydroperoxy-PGE2. researchgate.netnih.gov This reaction is glutathione-dependent. ki.senih.gov Research has shown that purified recombinant mPGES-1 can efficiently catalyze the conversion of PGG2 to 15-hydroperoxy-PGE2. ki.senih.gov This establishes an alternative route for PGE2 synthesis, where PGG2 is first converted to 15-hydroperoxy-PGE2 by mPGES-1, and then subsequently reduced to PGE2. researchgate.netnih.gov

The catalytic efficiency of mPGES-1 with PGG2 is notable. Studies have reported a Vmax of 250 µmol/min/mg for the conversion of PGG2 to 15-hydroperoxy-PGE2, which is even higher than its Vmax for converting PGH2 to PGE2 (170 µmol/min/mg). nih.govebi.ac.uk

Comparative Analysis of Biosynthetic Dominance in Different Organisms

The biosynthetic pathway leading to 15S-hydroperoxy-PGE2 is not universally dominant and its prevalence varies across different organisms and cell types.

Mammalian Pathways Leading to 15S-hydroperoxy-PGE2 (e.g., Human Macrophages)

In mammals, the canonical pathway for PGE2 synthesis proceeds via the conversion of PGG2 to PGH2 by the peroxidase activity of COX enzymes, followed by the isomerization of PGH2 to PGE2 by a PGE synthase. researchgate.netresearchgate.net However, an alternative pathway involving 15S-hydroperoxy-PGE2 has been identified, particularly in human macrophages. researchgate.netnih.gov

Human macrophages, which are key players in the inflammatory response, have been shown to produce 15-hydroperoxy-PGE2. researchgate.netnih.gov While the traditional PGH2-mediated pathway is considered the major route in these cells, the pathway via 15-hydroperoxy-PGE2 represents a significant alternative. researchgate.net The presence of this alternative pathway in human macrophages suggests it may offer new therapeutic targets for modulating inflammation-related diseases. nih.gov

Interestingly, this alternative pathway is more dominant in certain marine algae, such as the red macroalga Gracilaria vermiculophylla. nih.govnih.gov In these organisms, the conversion of PGG2 to 15-hydroperoxy-PGE2 appears to be the preferred route for PGE2 biosynthesis. researchgate.net

Interactive Data Table: Key Enzymes and Reactions in 15S-hydroperoxy-PGE2 Biosynthesis

| Enzyme | Substrate | Product | Cofactor | Cellular Location |

| COX-1 / COX-2 | Arachidonic Acid | Prostaglandin G2 (PGG2) | Oxygen | Endoplasmic Reticulum, Nuclear Envelope |

| mPGES-1 | Prostaglandin G2 (PGG2) | 15S-hydroperoxy-PGE2 | Glutathione (B108866) | Perinuclear and Endoplasmic Reticulum Membranes |

| PGES / mPGES-2 | Prostaglandin G2 (PGG2) | 15S-hydroperoxy-PGE2 | Glutathione | Cytosol and Microsomes |

Algal Biosynthesis of 15S-hydroperoxy-PGE2 (e.g., Gracilaria vermiculophylla)

The red macroalga Gracilaria vermiculophylla has been a focal point for research into alternative prostaglandin biosynthetic pathways. taylorandfrancis.comnih.gov In this organism, the synthesis of 15S-hydroperoxy-PGE2 is a dominant route for the production of PGE2 and its derivatives. nih.govresearchgate.net The process begins with the polyunsaturated fatty acid, arachidonic acid (AA).

The key steps in this algal biosynthetic pathway are:

Cyclooxygenase (COX) Activity: A cyclooxygenase enzyme, homologous to mammalian COX, catalyzes the conversion of arachidonic acid into prostaglandin G2 (PGG2). tandfonline.comnih.govtandfonline.com A specific COX gene has been identified and cloned from Gracilaria vermiculophylla. tandfonline.comnih.govtandfonline.com

Prostaglandin E2 Synthase (PGES)-like Activity: Unlike the mammalian pathway where PGG2 is typically reduced to PGH2, in Gracilaria vermiculophylla, PGG2 is metabolized by a prostaglandin E2 synthase (PGES)-like activity. nih.govresearchgate.net This enzymatic step leads to the formation of the novel intermediate, 15S-hydroperoxy-PGE2. nih.govnih.gov

Reduction to PGE2: The newly formed 15S-hydroperoxy-PGE2 is then reduced to prostaglandin E2 (PGE2). nih.govresearchgate.net This reduction can occur through both enzymatic and non-enzymatic mechanisms. nih.govresearchgate.net A notable by-product of this pathway is 15-keto-PGE2. nih.govresearchgate.net

This biosynthetic route via 15S-hydroperoxy-PGE2 is considered the preferential pathway in Gracilaria vermiculophylla, distinguishing it from the well-established pathway in mammals where the route through PGH2 is predominant. nih.govresearchgate.net

| Intermediate/Enzyme | Role in the Biosynthetic Pathway in Gracilaria vermiculophylla |

| Arachidonic Acid (AA) | The initial precursor fatty acid. tandfonline.com |

| Cyclooxygenase (COX) | Enzyme that converts Arachidonic Acid to Prostaglandin G2 (PGG2). tandfonline.comnih.gov |

| Prostaglandin G2 (PGG2) | Intermediate that is metabolized to 15S-hydroperoxy-PGE2. nih.govresearchgate.net |

| PGES-like activity | Catalyzes the conversion of PGG2 to 15S-hydroperoxy-PGE2. nih.govresearchgate.net |

| 15S-hydroperoxy-PGE2 | The key intermediate in this algal pathway. nih.govnih.gov |

| Prostaglandin E2 (PGE2) | The final product, formed from the reduction of 15S-hydroperoxy-PGE2. nih.govresearchgate.net |

| 15-keto-PGE2 | A significant by-product of the pathway. nih.govresearchgate.net |

Proposed Non-Enzymatic Formation Routes of 15S-hydroperoxy-PGE2

The primary focus of non-enzymatic processes involving 15S-hydroperoxy-PGE2 is its conversion to other prostaglandins, rather than its formation from a precursor. The compound itself is noted to be thermally unstable. nih.gov

The proposed non-enzymatic conversion of 15S-hydroperoxy-PGE2 involves its reduction to PGE2. nih.govresearchgate.net This can occur in parallel with enzymatic reduction by cellular peroxidases. researchgate.net Research suggests a mixed mechanism in algae that includes both the disproportionation of 15S-hydroperoxy-PGE2 and its enzymatic transformation. nih.gov The abiotic conversion of 15S-hydroperoxy-PGE2 results in the formation of both PGE2 and 15-keto-PGE2. nih.gov

This non-enzymatic breakdown underscores the transient nature of 15S-hydroperoxy-PGE2 as an intermediate. The balance between enzymatic and non-enzymatic conversion pathways likely influences the final ratio of PGE2 to 15-keto-PGE2 produced. nih.gov

| Process | Description | Products |

| Thermal Instability | 15S-hydroperoxy-PGE2 is prone to degradation upon heating. nih.gov | Prostaglandin E2 (PGE2), 15-keto-PGE2 nih.gov |

| Non-enzymatic Reduction | Spontaneous reduction of the hydroperoxy group. researchgate.net | Prostaglandin E2 (PGE2) researchgate.net |

| Disproportionation | A potential reaction contributing to the mixture of products observed in algal systems. nih.gov | Prostaglandin E2 (PGE2), 15-keto-PGE2 nih.gov |

Metabolic Fates and Downstream Products of 15s Hydroperoxy Pge2

Conversion of 15S-hydroperoxy-PGE2 to Prostaglandin (B15479496) E2 (PGE2)

The primary metabolic fate of 15S-hydroperoxy-PGE2 is its reduction to the stable and biologically active prostaglandin, PGE2. This conversion can occur through both enzymatic and non-enzymatic mechanisms.

Enzymatic Reduction Mechanisms of 15S-hydroperoxy-PGE2

The enzymatic reduction of the 15-hydroperoxy group of 15S-hydroperoxy-PGE2 is a crucial step in the alternative biosynthetic pathway of PGE2. nih.gov This conversion is notably catalyzed by prostaglandin synthetase, with its activity being significantly stimulated by the presence of reduced glutathione (B108866) and hydroquinone. nih.gov

A key enzyme implicated in this process is microsomal prostaglandin E synthase-1 (mPGES-1). Purified human mPGES-1 has been demonstrated to catalyze the glutathione-dependent reduction of 15S-hydroperoxy-PGE2. scispace.com This finding highlights a dual functionality of mPGES-1, which not only isomerizes PGH2 to PGE2 in the canonical pathway but can also facilitate the final step in this alternative route. The enzyme exhibits peroxidase activity towards 15S-hydroperoxy-PGE2, underscoring its role in processing this hydroperoxide intermediate. scispace.com

| Enzyme/Factor | Role in 15S-hydroperoxy-PGE2 Reduction | Cofactors/Stimulators |

| Prostaglandin Synthetase | Catalyzes the reduction of the 15-hydroperoxy group. nih.gov | Reduced glutathione, Hydroquinone nih.gov |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Catalyzes the glutathione-dependent reduction to PGE2. scispace.com | Glutathione scispace.com |

Non-Enzymatic Reduction of 15S-hydroperoxy-PGE2

In addition to enzymatic processes, 15S-hydroperoxy-PGE2 can undergo non-enzymatic reduction to form PGE2. ahajournals.org This spontaneous conversion in a buffer solution, however, does not appear to be influenced by the presence of common biological reducing agents such as reduced glutathione, hydroquinone, heme, or tryptophan. nih.gov The chemical instability of the hydroperoxide group facilitates this conversion. For experimental purposes, potent chemical reducing agents like sodium borohydride (B1222165) (NaBH4) and stannous chloride (SnCl2) have been effectively used to convert 15-hydroperoxy-PGE2 into PGE2, confirming the chemical feasibility of this reduction. ahajournals.org

Formation of 15-keto-PGE2 from 15S-hydroperoxy-PGE2

Concurrent with the formation of PGE2, 15-keto-prostaglandin E2 (15-keto-PGE2) emerges as a significant metabolic by-product from 15S-hydroperoxy-PGE2. ahajournals.orgpoliklinika-harni.hr This suggests that the processing of the 15-hydroperoxy intermediate can lead to two distinct products: the reduced form (PGE2) and the oxidized and rearranged form (15-keto-PGE2).

Research conducted on the red macroalga Gracilaria vermiculophylla, a rich source of prostaglandins (B1171923), has shown that its crude enzyme preparations can produce both PGE2 and 15-keto-PGE2 from arachidonic acid, with 15S-hydroperoxy-PGE2 identified as the intermediate. ahajournals.org In certain experimental conditions with algal enzymes, the amounts of PGE2 and 15-keto-PGE2 produced can be comparable. ahajournals.org While 15-keto-PGE2 has traditionally been considered an inactive metabolite of PGE2, more recent evidence suggests it may have its own biological activities, acting as a partial agonist at certain prostanoid receptors. acs.orgnih.gov

| Precursor | Product | Significance |

| 15S-hydroperoxy-PGE2 | 15-keto-PGE2 | Metabolic by-product of the alternative pathway. ahajournals.orgpoliklinika-harni.hr |

Intermediary Role of 15S-hydroperoxy-PGE2 in Prostanoid Networks

The discovery of 15S-hydroperoxy-PGE2 has redefined the understanding of prostaglandin biosynthesis, establishing it as a key intermediate in an alternative pathway to PGE2. poliklinika-harni.hrlibretexts.org This pathway operates in parallel to the well-known route where PGG2 is first reduced to PGH2 by the peroxidase activity of COX, followed by the isomerization of PGH2 to PGE2 by PGE synthase. ahajournals.org

In the alternative pathway, PGG2 is first converted to 15S-hydroperoxy-PGE2 by a PGE synthase-like activity. ahajournals.org This intermediate is then reduced to PGE2. ahajournals.org This alternative route has been identified not only in marine algae but also in mammals, specifically in human macrophages, which are pivotal cells in the inflammatory response. poliklinika-harni.hrlibretexts.org While the canonical pathway via PGH2 appears to be the dominant route in human macrophages, the existence of the 15S-hydroperoxy-PGE2 pathway presents a previously unrecognized layer of complexity in prostanoid synthesis. ahajournals.org The relative contribution of each pathway may vary between different organisms and cell types, potentially influenced by factors such as the peroxidase activity of the respective COX enzymes. ahajournals.org

Cross-talk with Other Eicosanoid Pathways

The metabolism of arachidonic acid is a branching network involving three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) epoxygenase pathways. ahajournals.orgnih.gov As an intermediate in the COX pathway, 15S-hydroperoxy-PGE2 is positioned at a point of potential cross-talk with these other pathways.

While direct interactions of 15S-hydroperoxy-PGE2 with the LOX or CYP450 pathways are not extensively documented, the potential for such interplay exists. The presence of hydroperoxy fatty acids, such as those generated by LOX enzymes (e.g., 5-HPETE, 12-HPETE, 15-HPETE), can influence the activity of various enzymes within the eicosanoid network. uniprot.org For instance, certain lipoxygenase products can modulate COX activity.

Conversely, the major product of 15S-hydroperoxy-PGE2 metabolism, PGE2, is a known modulator of other eicosanoid pathways. PGE2 has been shown to inhibit the synthesis of leukotriene B4 (LTB4), a product of the 5-LOX pathway, in alveolar macrophages. nih.gov This inhibition appears to occur by limiting the availability of the arachidonic acid substrate for the LOX pathway. nih.gov This downstream effect of the 15S-hydroperoxy-PGE2 product illustrates an indirect form of cross-talk.

Furthermore, the enzymatic machinery for eicosanoid synthesis can sometimes process substrates from parallel pathways. For example, some cytochrome P450 metabolites of arachidonic acid can be further metabolized by COX enzymes. diva-portal.org The existence of such enzymatic promiscuity suggests that intermediates like 15S-hydroperoxy-PGE2 could potentially be recognized and metabolized by enzymes from other pathways, or its presence could influence their activity, representing a complex web of interactions within the broader eicosanoid signaling network.

Biological Context and Regulatory Implications of 15s Hydroperoxy Pge2 Biosynthesis

Regulation of 15S-hydroperoxy-PGE2 Synthesizing Enzymes

The synthesis of 15S-hydroperoxy-PGE2 is intricately linked to the regulation of cyclooxygenase (COX) and prostaglandin (B15479496) E synthase (PGES) enzymes. In mammals, arachidonic acid is converted by COX-1 or COX-2 into PGG2. nih.gov In the canonical pathway, PGG2 is then reduced to PGH2 by the peroxidase activity of COX, which is subsequently converted to PGE2 by PGES. nih.gov However, an alternative pathway involves the metabolism of PGG2 by a PGES-like activity to form 15S-hydroperoxy-PGE2. nih.gov This intermediate can then be reduced to PGE2. nih.govresearchgate.net

The expression of these enzymes is tightly regulated. COX-1 is constitutively expressed in most cells and is responsible for the baseline production of prostaglandins (B1171923) involved in homeostatic functions. mdpi.com In contrast, COX-2 expression is inducible by inflammatory stimuli such as cytokines and growth factors, making it the primary enzyme controlling PGE2 synthesis during inflammation. mdpi.commdpi.com Microsomal prostaglandin E synthase-1 (mPGES-1), which is functionally coupled with COX-2, is also an inducible enzyme, and its expression is upregulated in response to inflammatory triggers. mdpi.comresearchgate.net Other PGES isoforms, mPGES-2 and cytosolic PGES (cPGES), are constitutively expressed. researchgate.net

Research indicates that purified mPGES-1 can catalyze the glutathione-dependent conversion of PGG2 to 15-hydroperoxy-PGE2, highlighting its role in this alternative pathway. ebi.ac.uk The differential regulation and induction kinetics of COX-2 and mPGES-1 suggest a complex control mechanism for PGE2 synthesis, including the production of 15S-hydroperoxy-PGE2. researchgate.net

Cellular Localization of 15S-hydroperoxy-PGE2 Producing Enzymes

The enzymes responsible for the production of 15S-hydroperoxy-PGE2, namely COX and PGES isoforms, have distinct subcellular localizations which are crucial for their function. Both COX-1 and COX-2 are located in the endoplasmic reticulum (ER) and the nuclear envelope. mdpi.com This localization allows them access to their substrate, arachidonic acid, which is released from membrane phospholipids (B1166683) by phospholipase A2 enzymes. mdpi.com

Microsomal PGES-1 (mPGES-1) is also a membrane-associated protein. Its co-localization with COX-2 in the perinuclear envelope facilitates the efficient conversion of COX-2-derived PGH2 to PGE2. Microsomal PGES-2 (mPGES-2) is initially found in the Golgi membrane and is later cleaved to a cytosolic form that concentrates in the perinuclear region. Cytosolic PGES (cPGES) is, as its name suggests, located in the cytoplasm. researchgate.net The close proximity of these enzymes within specific cellular compartments ensures the tightly regulated and efficient synthesis of prostaglandins, including the pathway involving 15S-hydroperoxy-PGE2. This compartmentalization is key to understanding how different stimuli can lead to the production of specific prostanoids.

Research on the Role of the 15S-hydroperoxy-PGE2 Route in Inflammatory Processes

The identification of 15S-hydroperoxy-PGE2 as an intermediate in an alternative PGE2 biosynthesis pathway in human macrophages has significant implications for understanding and potentially treating inflammatory diseases. nih.gov PGE2 is a key mediator of inflammation, contributing to the classic signs of inflammation like swelling, redness, heat, and pain. frontiersin.org Chronically elevated levels of PGE2 are associated with a range of diseases including arthritis, cancer, and atherosclerosis. nih.gov

The traditional targets for anti-inflammatory drugs have been the COX enzymes. nih.gov However, the discovery of the 15S-hydroperoxy-PGE2 route opens up the possibility of new therapeutic targets. nih.govresearchgate.net This alternative pathway has been shown to be active in human M1 macrophages, which are known for their substantial production of prostaglandins during inflammation. nih.gov The presence of this pathway suggests that simply inhibiting the canonical PGH2-PGE2 route may not completely abolish PGE2 production. Therefore, developing inhibitors that target the enzymes specific to the 15S-hydroperoxy-PGE2 pathway could offer a more nuanced approach to controlling inflammation. researchgate.net While PGE2 can be pro-inflammatory, it also has roles in the resolution of inflammation, and targeting a specific biosynthetic route might allow for more selective modulation of its effects. plos.org

Theoretical Implications for Immune Modulation via PGE2 Precursor Pathways

The existence of multiple pathways for PGE2 synthesis, including the one involving 15S-hydroperoxy-PGE2, has profound theoretical implications for immune modulation. PGE2 is a potent modulator of the immune system, with the ability to suppress various aspects of the immune response. nih.govfrontiersin.org It can inhibit the functions of macrophages and neutrophils, suppress the activity of Th1 cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells, while promoting the responses of Th2, Th17, and regulatory T (Treg) cells. nih.gov

The differential regulation and utilization of PGE2 precursor pathways could allow for fine-tuning of the immune response. For example, specific inflammatory stimuli might favor one pathway over the other, leading to different kinetics or magnitudes of PGE2 production. This could, in turn, influence the balance between pro-inflammatory and anti-inflammatory immune responses. The ability of mesenchymal stromal cells (MSCs) to exert immunosuppressive effects through PGE2 highlights the therapeutic potential of manipulating these pathways. mdpi.comnih.gov By understanding how different immune cells and stimuli regulate the 15S-hydroperoxy-PGE2 pathway, it may be possible to develop more targeted immunomodulatory therapies for a wide range of conditions, from autoimmune diseases to cancer. nih.govnih.gov

Preclinical Research Hypotheses Related to 15S-hydroperoxy-PGE2 in Disease Models

The discovery of the 15S-hydroperoxy-PGE2 pathway has generated several preclinical research hypotheses, particularly in the context of diseases where PGE2 plays a significant role, such as cancer. nih.gov

Influence on Cancer Pathogenesis via PGE2 Signaling

PGE2 is a well-established promoter of tumor progression. nih.gov It can enhance cancer cell growth, invasion, and metastasis, while also suppressing the anti-tumor immune response. nih.govmdpi.com The synthesis of PGE2 is often upregulated in various cancers due to the increased expression of COX-2 and mPGES-1. mdpi.com

A key preclinical research hypothesis is that the 15S-hydroperoxy-PGE2 pathway contributes to the elevated levels of PGE2 in the tumor microenvironment and thus plays a role in cancer pathogenesis. Investigating the activity of this pathway in different cancer models could reveal its relative importance in specific tumor types. For instance, in cancers where this pathway is particularly active, targeting the enzymes involved could be a novel therapeutic strategy. unich.it

Furthermore, the downstream signaling of PGE2 involves four G-protein coupled receptors: EP1, EP2, EP3, and EP4, which activate various intracellular signaling pathways that promote cell proliferation, survival, and angiogenesis. nih.govsemanticscholar.org Research could explore whether PGE2 produced via the 15S-hydroperoxy-PGE2 pathway preferentially activates certain EP receptors, leading to specific downstream effects on cancer cells and the surrounding stroma. Preclinical studies in animal models could test the efficacy of inhibitors of the 15S-hydroperoxy-PGE2 pathway in reducing tumor growth and metastasis. nih.gov

Interactive Data Tables

Enzymes in PGE2 and 15S-hydroperoxy-PGE2 Biosynthesis

| Enzyme | Function | Regulation/Expression | Cellular Localization |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Converts arachidonic acid to PGG2. | Constitutively expressed. | Endoplasmic reticulum, nuclear envelope. |

| Cyclooxygenase-2 (COX-2) | Converts arachidonic acid to PGG2. | Inducible by inflammatory stimuli. | Endoplasmic reticulum, nuclear envelope. |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Converts PGH2 to PGE2; can convert PGG2 to 15S-hydroperoxy-PGE2. | Inducible, functionally coupled with COX-2. | Membrane-associated, perinuclear envelope. |

| Microsomal Prostaglandin E Synthase-2 (mPGES-2) | Converts PGH2 to PGE2. | Constitutively expressed. | Golgi membrane, cytosol (perinuclear). |

| Cytosolic Prostaglandin E Synthase (cPGES) | Converts PGH2 to PGE2. | Constitutively expressed. | Cytosol. |

Chemical Compounds Mentioned

| Compound Name |

|---|

| 15S-hydroperoxy-PGE2 |

| Prostaglandin E2 (PGE2) |

| Prostaglandin G2 (PGG2) |

| Prostaglandin H2 (PGH2) |

| Arachidonic Acid |

| Glutathione (B108866) |

| 15-keto-PGE2 |

Potential Research Avenues in Other Pathophysiological Contexts (e.g., Tissue Repair, Cardiovascular Function)

The discovery of 15S-hydroperoxy-prostaglandin E2 (15S-hp-PGE2) as a key intermediate in an alternative biosynthetic pathway for prostaglandin E2 (PGE2), particularly in inflammatory cells like macrophages, opens up new avenues for research into its role in various pathophysiological contexts, including tissue repair and cardiovascular function. nih.govnih.gov While much of the current understanding is extrapolated from the well-documented effects of its downstream product, PGE2, the distinct chemical nature of 15S-hp-PGE2 suggests it may have unique biological activities and regulatory roles.

Tissue Repair and Regeneration

The process of tissue repair is intricately linked with inflammation, and PGE2 is a well-established modulator of this process. thno.orgnih.govnih.govthno.orgphysiology.org The identification of an alternative pathway for PGE2 synthesis involving 15S-hp-PGE2, especially in macrophages which are central to the inflammatory and reparative phases of wound healing, suggests that this intermediate could be a critical control point. nih.govnih.gov

Future research could explore several key areas:

Distinct Bioactivity in Wound Healing: Investigations are needed to determine if 15S-hp-PGE2 has intrinsic biological effects separate from its role as a PGE2 precursor. For instance, studies on other lipid hydroperoxides, such as 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), have shown that they can possess distinct, and sometimes opposing, biological activities compared to their corresponding hydroxyl derivatives. researchgate.net Research could focus on the direct effects of 15S-hp-PGE2 on key cellular players in wound healing, such as fibroblasts, keratinocytes, and endothelial cells, to assess its impact on proliferation, migration, and differentiation.

Modulation of Inflammatory Cell Function: Macrophages play a dual role in wound healing, initially promoting inflammation and later shifting to a pro-reparative phenotype. The production of 15S-hp-PGE2 within these cells could be a key determinant of their functional polarization. nih.govnih.gov Research into how the flux through the 15S-hp-PGE2 pathway influences macrophage phenotype and the subsequent resolution of inflammation and transition to tissue regeneration is a promising avenue.

Angiogenesis: The formation of new blood vessels is a critical component of tissue repair. PGE2 is known to promote angiogenesis. nih.govfrontiersin.org Studies could investigate the specific role of 15S-hp-PGE2 in this process. It would be valuable to determine if this intermediate has pro- or anti-angiogenic properties, similar to the opposing effects observed for 15(S)-HPETE and its reduced product 15(S)-HETE. researchgate.net

Therapeutic Targeting: The enzymes involved in the biosynthesis of 15S-hp-PGE2, such as cyclooxygenase (COX) with its peroxidase activity and potentially specific prostaglandin E synthases, could be targets for novel therapeutics aimed at promoting tissue repair. nih.gov The development of selective modulators of this pathway could offer a more targeted approach to enhancing tissue regeneration compared to the broad inhibition of all prostaglandin synthesis.

Table 1: Research Findings on Prostaglandin Modulation in Tissue Repair

| Tissue/Process | Key Research Findings on PGE2 Modulation | Potential Research Questions for 15S-hp-PGE2 |

| Skin Wound Healing | Inhibition of the PGE2-degrading enzyme 15-PGDH accelerates wound healing and reduces scar formation. nih.govnih.gov | Does 15S-hp-PGE2 directly influence fibroblast collagen production or keratinocyte migration? |

| Liver Regeneration | Mice with inhibited 15-PGDH show enhanced liver regeneration after partial hepatectomy. nih.gov | What is the expression profile of enzymes producing 15S-hp-PGE2 in hepatocytes and Kupffer cells during liver injury? |

| Muscle Repair | Elevating PGE2 levels through 15-PGDH inhibition can augment muscle mass and strength. thno.orgnih.gov | Does 15S-hp-PGE2 play a role in the differentiation of muscle satellite cells? |

| Colon Repair | Inhibition of 15-PGDH and subsequent increase in PGE2 protects against colitis in mouse models. nih.gov | How does the 15S-hp-PGE2 pathway contribute to the resolution of intestinal inflammation? |

Cardiovascular Function

Prostaglandins are critical regulators of cardiovascular homeostasis and are implicated in the pathophysiology of various cardiovascular diseases. The presence of the 15S-hp-PGE2 pathway in macrophages is particularly relevant, given the central role of these immune cells in atherosclerosis and cardiac remodeling following injury. nih.govnih.gov

Potential research avenues in the cardiovascular context include:

Atherosclerosis: Atherosclerosis is a chronic inflammatory disease of the arteries. Macrophages in atherosclerotic plaques are known to produce high levels of prostaglandins. Investigating the role of the 15S-hp-PGE2 pathway in plaque-associated macrophages could reveal its contribution to plaque stability, inflammation, and the recruitment of other immune cells.

Myocardial Infarction and Cardiac Remodeling: Following a heart attack, an intense inflammatory response is initiated, followed by a reparative phase that involves cardiac fibroblasts and the deposition of extracellular matrix. PGE2 has complex and context-dependent roles in cardiac remodeling. thno.org Research is needed to elucidate whether 15S-hp-PGE2 has a distinct role in modulating the activity of cardiac fibroblasts, the infiltration of inflammatory cells, or the process of fibrosis in the heart.

Vascular Tone and Blood Pressure: PGE2 can have both vasodilatory and vasoconstrictive effects, depending on the receptor subtype it activates. physiology.org It is conceivable that 15S-hp-PGE2 could also interact with prostanoid receptors or have other effects on vascular smooth muscle cells and endothelial cells that influence blood pressure. Studies exploring the direct vascular effects of 15S-hp-PGE2 are therefore warranted.

Targeting for Cardiovascular Therapies: A better understanding of the 15S-hp-PGE2 pathway could lead to novel therapeutic strategies for cardiovascular diseases. For example, selectively inhibiting the production of this intermediate in inflammatory settings might offer a way to reduce vascular inflammation without the systemic side effects associated with non-selective COX inhibitors. nih.gov

Table 2: Research Findings on Prostaglandin E2 in Cardiovascular Function

| Cardiovascular Context | Key Research Findings on PGE2 | Potential Research Questions for 15S-hp-PGE2 |

| Myocardial Infarction | PGE2 has been shown to have protective effects against ischemia-reperfusion injury and to influence cardiac remodeling. thno.org | Does 15S-hp-PGE2 influence cardiomyocyte survival or the fibrotic response following myocardial infarction? |

| Atherosclerosis | PGE2 is involved in the inflammatory processes within atherosclerotic plaques. | What is the role of macrophage-derived 15S-hp-PGE2 in the progression or regression of atherosclerosis? |

| Blood Pressure Regulation | PGE2 contributes to the regulation of vascular tone and blood pressure through its actions on EP receptors. physiology.org | Does 15S-hp-PGE2 have direct vasoactive properties? |

| Angiogenesis | PGE2 signaling is implicated in tumor-associated angiogenesis. frontiersin.orgfrontiersin.org | Could the 15S-hp-PGE2 pathway be a target for modulating angiogenesis in the context of ischemic heart disease? |

Analytical and Methodological Approaches for 15s Hydroperoxy Pge2 Research

Extraction and Sample Preparation Techniques for Hydroperoxy Lipids

The initial and critical step in the analysis of 15S-hydroperoxy-PGE2 from biological matrices is the extraction and sample preparation. The inherent instability of hydroperoxy lipids requires methods that are both efficient and minimize the risk of degradation or artifactual formation. mdpi.com

Commonly employed techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). caymanchem.comharvard.edu LLE utilizes immiscible organic solvents to partition lipids from the aqueous phase of a sample. harvard.edu A widely used LLE method is based on the work of Bligh and Dyer, which uses a chloroform (B151607) and methanol (B129727) mixture. harvard.edud-nb.info However, for quantitative analysis, this method may lack reproducibility. An alternative, supported liquid extraction (SLE), offers an automation-compatible variant of LLE. nih.gov

Solid-phase extraction is often preferred due to its selectivity, speed, and reduced solvent usage compared to traditional LLE. harvard.edu C18-SPE is a common choice for separating bioactive lipids. caymanchem.com The general procedure involves conditioning the SPE cartridge, loading the acidified sample, washing away interfering substances, and finally eluting the lipids of interest with an organic solvent like methyl formate (B1220265) or methanol. harvard.edusigmaaldrich.com The inclusion of an antioxidant, such as butylated hydroxytoluene (BHT), in the elution solvent can help prevent oxidation of the analytes. nih.gov

To prevent the enzymatic or non-enzymatic formation of eicosanoids during sample handling, several precautions are recommended. These include the addition of enzyme inhibitors like indomethacin (B1671933) to block cyclooxygenase activity, keeping samples on ice, and rapid freezing and storage at -80°C. caymanchem.comharvard.edu For highly proteinaceous samples, protein precipitation prior to SPE is a common practice. caymanchem.com

The choice of extraction method can depend on the sample matrix. For instance, in analyzing eicosanoids from human serum, a combination of protein precipitation followed by SPE has been shown to be effective. nih.gov Similarly, for tissue samples, homogenization followed by SPE is a standard approach. harvard.educaymanchem.com The recovery rates of these extraction methods are crucial and are often determined by spiking the sample with a known amount of a deuterated internal standard. harvard.eduescholarship.org

Chromatographic Separations for 15S-hydroperoxy-PGE2 Isolation

Following extraction, chromatographic techniques are employed to separate 15S-hydroperoxy-PGE2 from other lipids and potential interfering compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of prostaglandins (B1171923) and their derivatives. acs.org Reversed-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. acs.org

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. acs.orgisidl.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate a wide range of eicosanoids with varying polarities within a single analytical run. escholarship.orgacs.org The separated compounds are often monitored using a diode array detector before being introduced to the mass spectrometer. acs.org

Chiral HPLC for Stereoisomer Analysis

The stereochemistry of 15S-hydroperoxy-PGE2 is critical to its biological activity. Chiral HPLC is the definitive method for separating stereoisomers. This technique utilizes a chiral stationary phase (CSP) that can differentially interact with the enantiomers or diastereomers of a compound, leading to their separation. While specific chiral HPLC methods for 15S-hydroperoxy-PGE2 are not extensively detailed in the provided context, the principle is fundamental for distinguishing between different stereoisomeric forms of hydroperoxy eicosanoids.

Mass Spectrometric Techniques for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and structural characterization of 15S-hydroperoxy-PGE2.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 15S-hydroperoxy-PGE2

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of eicosanoids, including 15S-hydroperoxy-PGE2, in complex biological samples. mdpi.comnih.govub.edu This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance lipids. nih.gov

The process involves the online connection of an HPLC system to a mass spectrometer. isidl.com After separation by the HPLC column, the eluent is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates ions of the analyte in the gas phase with minimal fragmentation. escholarship.orgisidl.com For prostaglandins, ESI is typically performed in the negative ion mode, as the carboxylate group is readily deprotonated. escholarship.orgisidl.com

The mass spectrometer is often operated in the selected reaction monitoring (SRM) mode for quantification. isidl.com In SRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the molecular ion of the target analyte), which is then fragmented in the collision cell. The third quadrupole is then set to detect a specific product ion. This highly specific detection method significantly reduces background noise and improves the limit of quantification. isidl.com The use of stable isotope-labeled internal standards, such as deuterated analogs, is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response. escholarship.orgub.edu

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of unknown compounds or confirming the identity of known ones. In this process, a specific precursor ion is selected and then fragmented by collision-induced dissociation (CID). escholarship.org The resulting fragment ions produce a characteristic fragmentation pattern, or MS/MS spectrum, which serves as a "fingerprint" for that molecule.

For 15S-hydroperoxy-PGE2, the MS/MS spectrum would reveal characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. This fragmentation data provides valuable structural information, helping to confirm the identity of the hydroperoxy prostaglandin (B15479496). The development of libraries containing the retention times and MS/MS spectra of known eicosanoids has greatly facilitated the identification of these compounds in biological samples. escholarship.org

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique for the precise and accurate quantification of specific molecules within complex biological matrices. nih.govucl.ac.uk This method is considered a gold standard for quantification due to its high specificity and ability to correct for sample loss during extraction and analysis. nih.gov The fundamental principle of ID-MS involves adding a known quantity of a stable, isotopically labeled version of the target analyte—an internal standard—to the sample at the earliest stage of preparation. nih.gov For the analysis of 15S-hydroperoxy-PGE2, this would involve a standard such as deuterated 15S-hydroperoxy-PGE2 (e.g., 15S-hydroperoxy-PGE2-d4).

The sample is then subjected to extraction and purification procedures to isolate the prostaglandins. Following extraction, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.comnih.gov The chromatographic step separates 15S-hydroperoxy-PGE2 from other isomeric and related compounds, while the mass spectrometer detects both the native (endogenous) compound and the isotopically labeled internal standard. nih.govnih.gov Because the native analyte and the internal standard are chemically identical and differ only in mass, they co-elute and experience similar ionization efficiency and fragmentation, but are distinguished by the mass spectrometer. nih.gov

Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard. nih.gov This ratio allows for the calculation of the absolute concentration of endogenous 15S-hydroperoxy-PGE2, correcting for any procedural losses. The high selectivity of MS/MS is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for 15S-hydroperoxy-PGE2 Quantification using Isotope Dilution

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| 15S-hydroperoxy-PGE2 | 367.2 | 349.2 (loss of H₂O) | 15S-hydroperoxy-PGE2-d4 | 371.2 | 353.2 (loss of H₂O) |

| 271.2 (side chain loss) | 275.2 (side chain loss) |

Note: This table is illustrative and based on the known fragmentation patterns of similar prostaglandins. Actual mass transitions would need to be empirically optimized.

Development of In Vitro Enzymatic Assays for 15S-hydroperoxy-PGE2 Formation

The formation of 15S-hydroperoxy-PGE2 is an important alternative step in the biosynthesis of prostaglandins. ebi.ac.ukresearchgate.net In vitro enzymatic assays have been crucial for characterizing this pathway, primarily focusing on the conversion of Prostaglandin G2 (PGG2) to 15S-hydroperoxy-PGE2. uniprot.orgnih.gov This reaction is catalyzed by Prostaglandin E synthases (PGES). bio-rad.com

Research has demonstrated that microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammation, can efficiently catalyze this conversion. In a notable study, human mPGES-1 was purified and its enzymatic activity was characterized. ebi.ac.uk The findings revealed that purified mPGES-1 catalyzes the glutathione-dependent conversion of PGG2 to 15S-hydroperoxy-PGE2 with a very high maximal velocity (Vmax). ebi.ac.uk This established the formation of 15S-hydroperoxy-PGE2 as a significant alternative pathway to the canonical route, which involves the conversion of Prostaglandin H2 (PGH2) to Prostaglandin E2 (PGE2). ebi.ac.ukresearchgate.net

Early studies using solubilized prostaglandin synthetase from sheep vesicular glands provided evidence that the enzymatic conversion of PGG2 can proceed via a 15-hydroperoxy intermediate. nih.gov It was shown that the enzymatic reduction of the 15-hydroperoxy group is stimulated by cofactors such as reduced glutathione (B108866) and hydroquinone, suggesting that this pathway is a major route for prostaglandin synthesis from PGG2. nih.gov Further investigations have shown that this pathway is not limited to mammals; for instance, crude enzyme preparations from the red alga Gracilaria vermiculophylla are also capable of producing 15S-hydroperoxy-PGE2 from arachidonic acid. researchgate.net

Table 2: Comparative Enzymatic Activity of Purified Human mPGES-1

| Substrate | Product | Cofactor | Vmax (μmol min⁻¹ mg⁻¹) |

| Prostaglandin G2 (PGG2) | 15S-hydroperoxy-PGE2 | Glutathione | 250 |

| Prostaglandin H2 (PGH2) | Prostaglandin E2 (PGE2) | Glutathione | 170 |

Data sourced from Thorén S, et al. (2003). The Journal of biological chemistry. ebi.ac.uk

This body of research underscores the importance of developing and utilizing in vitro enzymatic assays to explore the kinetics and regulation of 15S-hydroperoxy-PGE2 formation, providing insights into its potential role in physiological and pathological processes.

Comparative Biochemistry and Evolutionary Aspects of 15s Hydroperoxy Pge2

Divergent Biosynthetic Strategies in Eukaryotic Organisms

The production of PGE2 traditionally follows a well-defined enzymatic cascade. The process begins with the release of arachidonic acid from membrane phospholipids (B1166683), which is then converted by the bifunctional enzyme prostaglandin (B15479496) H synthase (PGHS), also known as cyclooxygenase (COX), into the unstable intermediate prostaglandin G2 (PGG2). nih.govontosight.ai The same enzyme's peroxidase activity then reduces PGG2 to prostaglandin H2 (PGH2). nih.govahajournals.org Finally, a specific prostaglandin E synthase (PGES) isomerizes PGH2 to the biologically active PGE2. ontosight.airesearchgate.net This canonical pathway is considered the primary mechanism for PGE2 production in most mammalian tissues. nih.gov

However, a divergent biosynthetic strategy has been identified in both marine algae and mammals. nih.govresearchgate.net In this alternative pathway, the intermediate PGG2 is not immediately reduced to PGH2. Instead, it is directly transformed by an enzyme with PGES-like activity into the novel intermediate 15S-hydroperoxy-PGE2. nih.govbio-rad.com This compound can then be reduced, either enzymatically or non-enzymatically, to form PGE2. nih.govresearchgate.net

This alternative route was first discovered in the red macroalga Gracilaria vermiculophylla. nih.gov Subsequent investigations revealed that this pathway is not exclusive to algae; it also operates in human macrophages, indicating a conserved mechanism across vast evolutionary distances. nih.govresearchgate.net In this pathway, 15S-hydroperoxy-PGE2 serves as a precursor to both PGE2 and 15-keto-PGE2. nih.govlookchem.com The enzyme responsible for converting PGG2 to 15S-hydroperoxy-PGE2 in humans has been identified as microsomal prostaglandin E synthase-1 (mPGES-1), which also catalyzes the conversion of PGH2 to PGE2 in the canonical pathway.

Table 1: Comparison of Canonical and Alternative PGE2 Biosynthetic Pathways

| Feature | Canonical Pathway | Alternative Pathway |

|---|---|---|

| Starting Substrate | Arachidonic Acid | Arachidonic Acid |

| First Intermediate | Prostaglandin G2 (PGG2) | Prostaglandin G2 (PGG2) |

| Key Precursor to PGE2 | Prostaglandin H2 (PGH2) | 15S-hydroperoxy-PGE2 |

| Enzymatic Steps | AA → PGG2 (COX) PGG2 → PGH2 (COX Peroxidase) PGH2 → PGE2 (PGES) | AA → PGG2 (COX) PGG2 → 15S-hydroperoxy-PGE2 (e.g., mPGES-1) 15S-hydroperoxy-PGE2 → PGE2 (Reduction) | | Known Organisms | Most vertebrates | Red Algae (G. vermiculophylla), Humans (macrophages) | | Reference | nih.govontosight.ai | nih.govresearchgate.net |

Functional and Structural Differences in Enzymes Across Species

The enzymes governing prostanoid biosynthesis exhibit significant functional and structural variations across different species, reflecting evolutionary adaptation.

Prostaglandin H Synthase (PGHS/COX): Vertebrates from fish to humans possess two principal isoforms of PGHS, PGHS-1 (COX-1) and PGHS-2 (COX-2), which are encoded by separate genes. al-edu.comnih.gov While they are structurally quite similar, sharing approximately 60% amino acid identity within a given species, their cross-species homologues are highly conserved, with greater than 85% identity. al-edu.com Despite this structural similarity, they have distinct regulatory mechanisms and physiological roles. nih.govontosight.ai PGHS-1 is constitutively expressed for "housekeeping" functions, whereas PGHS-2 is inducible during inflammatory responses. al-edu.comontosight.ai A key functional difference is their requirement for hydroperoxide activation; PGHS-2 requires 10-fold lower concentrations of hydroperoxide to initiate its cyclooxygenase activity compared to PGHS-1. ahajournals.orgpnas.org This allows PGHS-2 to function more efficiently in pro-inflammatory environments where peroxide levels may be limited. ahajournals.org

Lipoxygenases (LOX): Lipoxygenases, which catalyze the formation of hydroperoxy derivatives from polyunsaturated fatty acids, also show significant inter-species diversity. Humans have two distinct 15-lipoxygenases, 15-LOX-1 and 15-LOX-2, which share less than 40% sequence identity and have different product profiles. pnas.orgnih.gov 15-LOX-1 converts arachidonic acid to a mixture of 15S-hydroperoxyeicosatetraenoic acid (15S-HETE) and 12S-HETE, while 15-LOX-2 is highly specific, producing exclusively 15S-HETE. pnas.org

The catalytic properties of lipoxygenase orthologs vary significantly across the animal kingdom. Mammalian ALOX15 typically converts arachidonic acid to a mixture of 12-HETE and 15-HETE. mdpi.com In contrast, orthologs found in bony fish convert the same substrate to 12S-HETE and 8R-HETE, indicating a functional evolution in the enzyme's catalytic mechanism during vertebrate development. mdpi.com The ratio of 12-HETE to 15-HETE produced by ALOX15 also varies between mammalian species; for example, the ratio is approximately 3:1 in mice and 6:1 in rat brain tissue. peerj.com

Table 2: Functional and Structural Characteristics of Prostanoid Biosynthesis Enzymes

| Enzyme Family | Enzyme/Isoform | Key Structural/Functional Characteristic | Species Comparison/Note |

|---|---|---|---|

| PGHS/COX | PGHS-1 vs PGHS-2 | ~60% amino acid identity within a species. ahajournals.orgal-edu.com | Homologues across species (human, ovine, rodent) share >85% identity. al-edu.com |

| PGHS-1 (COX-1) | Constitutively expressed; requires higher hydroperoxide levels for activation. ahajournals.orgontosight.aipnas.org | Involved in physiological "housekeeping" functions. al-edu.com | |

| PGHS-2 (COX-2) | Inducible by inflammatory stimuli; requires 10-fold lower hydroperoxide levels for activation. ahajournals.orgontosight.aipnas.org | Key enzyme in inflammation and pain responses. | |

| Lipoxygenase (LOX) | Human 15-LOX-1 | Produces 15S-HETE and 12S-HETE from arachidonic acid. pnas.org | Distinct from 15-LOX-2 (<40% sequence identity). nih.gov |

| Human 15-LOX-2 | Produces exclusively 15S-HETE from arachidonic acid. pnas.org | High positional specificity. pnas.org | |

| ALOX15 | Product ratio of 12-HETE to 15-HETE is species-dependent. peerj.com | Mammalian orthologs differ from bony fish orthologs (which produce 8R-HETE instead of 15-HETE). mdpi.com |

Evolutionary Pressures Shaping Prostanoid Biosynthesis Pathways

The diversity in prostanoid biosynthesis pathways and enzyme function across eukaryotes is the result of distinct evolutionary pressures. The development of two PGHS isoforms (COX-1 and COX-2) in vertebrates represents a critical evolutionary divergence. This separation allowed for the independent regulation of essential physiological processes (mediated by the constitutive COX-1) and rapid, high-output prostanoid production during pathological events like inflammation and injury (mediated by the inducible COX-2). ontosight.aial-edu.comontosight.ai This dual system provides a robust mechanism to maintain homeostasis while enabling a powerful response to threats.

The functional evolution of lipoxygenases further illustrates this adaptive radiation. The differences in product specificity and ratios seen between bony fish, lower mammals, and higher primates suggest that selective pressures, possibly related to diet, environment (e.g., aquatic vs. terrestrial), and the complexity of the immune system, have shaped the repertoire of lipid mediators. mdpi.compeerj.com For instance, the shift in ALOX15 from a 12-lipoxygenating enzyme in lower mammals to a 15-lipoxygenating one in higher primates points to a functional specialization during evolution. peerj.com

The existence of the alternative biosynthetic pathway via 15S-hydroperoxy-PGE2 in both a primitive red alga and in human immune cells is particularly intriguing from an evolutionary standpoint. nih.govresearchgate.net It could represent a very ancient pathway that has been conserved for over a billion years, suggesting a fundamental role that predates the divergence of plants and animals. Alternatively, it could be an example of convergent evolution, where different lineages independently evolved the same metabolic solution to a common problem. This pathway may offer a mechanism to produce PGE2 under conditions of high oxidative stress, where the direct conversion of PGG2 might be advantageous. The co-evolution of prostanoid receptors, which are believed to have evolved from a primitive PGE receptor through gene duplication, would have occurred in concert with the diversification of these biosynthetic pathways, creating complex and finely tuned signaling networks. nih.gov

Future Research Directions and Unanswered Questions in 15s Hydroperoxy Pge2 Studies

Identification of Additional Enzymes and Proteins Involved in 15S-hydroperoxy-PGE2 Metabolism

The conversion of prostaglandin (B15479496) G2 (PGG2) to 15S-hydroperoxy-PGE2 is a critical step in an alternative PGE2 biosynthetic pathway. nih.gov While prostaglandin E synthases (PGES) are known to catalyze this reaction, the full cast of proteins and enzymes that regulate the formation and subsequent metabolism of 15S-HP-PGE2 is likely more extensive. bio-rad.com Future research should focus on identifying novel enzymes or protein cofactors that may influence the efficiency and specificity of this conversion. It is also crucial to determine if the known isoforms of PGES (mPGES-1, mPGES-2, and cPGES) exhibit differential activity towards PGG2 to produce 15S-HP-PGE2. mdpi.com

Furthermore, the downstream metabolic fate of 15S-HP-PGE2, beyond its reduction to PGE2, is not fully understood. Investigating whether other enzymes, such as peroxidases or reductases, can act on 15S-HP-PGE2 to generate novel bioactive lipids is a promising area of inquiry. The identification of these additional proteins will provide a more complete picture of this alternative pathway and may reveal new points of regulation.

Detailed Kinetic and Mechanistic Studies of 15S-hydroperoxy-PGE2 Conversion

A thorough understanding of the enzymatic conversion of 15S-hydroperoxy-PGE2 requires detailed kinetic and mechanistic studies. While it is known that this intermediate can be reduced to PGE2, the precise enzymatic mechanisms and reaction kinetics are not well-defined. nih.gov Future studies should aim to determine the kinetic parameters (K_m and V_max) for the enzymes responsible for both the formation of 15S-HP-PGE2 from PGG2 and its subsequent conversion to PGE2. researchgate.net

Investigating the reaction mechanism, including the identification of key amino acid residues in the active sites of the involved enzymes, will provide valuable insights into how these transformations are controlled. nih.gov For instance, understanding how PGES enzymes accommodate the hydroperoxy group of PGG2 to yield 15S-HP-PGE2, as opposed to the canonical reaction with PGH2, is of significant interest. nih.govuniprot.org Such studies could involve site-directed mutagenesis and structural biology approaches to map the enzyme-substrate interactions.

Exploration of Direct Biological Activities and Receptor Interactions of 15S-hydroperoxy-PGE2

A critical unanswered question is whether 15S-hydroperoxy-PGE2 itself possesses direct biological activities, independent of its conversion to PGE2. While PGE2 is known to exert its effects through four G-protein coupled receptors (EP1, EP2, EP3, and EP4), it is unknown if 15S-HP-PGE2 can directly bind to and activate these or other receptors. mdpi.comtaylorandfrancis.com

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

The study of low-abundance lipid mediators like 15S-hydroperoxy-PGE2 is often hampered by analytical challenges. zenodo.org Due to its instability and low endogenous concentrations, accurate detection and quantification require highly sensitive and specific analytical methods. nih.govzenodo.org

Future efforts should focus on the development and refinement of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the robust analysis of 15S-HP-PGE2 and its related metabolites. acs.orgrsc.org This includes optimizing sample preparation and extraction procedures to minimize degradation and improve recovery. zenodo.orgrsc.org The development of novel derivatization strategies or the use of high-resolution mass spectrometry could also enhance sensitivity and specificity, allowing for more accurate measurements in complex biological samples. mdpi.comacs.org

Investigation of Genetic and Environmental Factors Influencing 15S-hydroperoxy-PGE2 Pathways

The activity of the prostaglandin E2 pathway is known to be influenced by both genetic and environmental factors. plos.orgsoton.ac.uk However, how these factors specifically impact the alternative pathway involving 15S-hydroperoxy-PGE2 is largely unknown.

Future research should investigate the influence of genetic polymorphisms in the genes encoding enzymes like PGES on the production of 15S-HP-PGE2. plos.orgnih.gov It is plausible that certain genetic variants could lead to increased or decreased flux through this alternative pathway, potentially contributing to inter-individual differences in inflammatory responses or disease susceptibility. Additionally, the impact of environmental factors, such as diet, stress, and exposure to toxins, on the expression and activity of the enzymes in this pathway warrants investigation. researchgate.netfrontiersin.org

Research into Pathway-Specific Intervention Strategies for Modulating Prostaglandin E2 Levels

Given the central role of PGE2 in inflammation and disease, modulating its levels is a key therapeutic strategy. mdpi.comnih.gov The existence of an alternative pathway involving 15S-hydroperoxy-PGE2 presents new opportunities for more targeted interventions.

Future research should explore the development of inhibitors or modulators that specifically target the enzymes involved in the 15S-HP-PGE2 pathway. For instance, designing molecules that selectively inhibit the conversion of PGG2 to 15S-HP-PGE2 could offer a more nuanced approach to reducing PGE2 levels compared to the broad inhibition of cyclooxygenase (COX) enzymes. asm.org Conversely, strategies to enhance the clearance of 15S-HP-PGE2 could also be explored. Investigating these pathway-specific interventions may lead to the development of novel therapeutics with improved efficacy and fewer side effects for a range of inflammatory conditions. aacrjournals.org

Q & A

Q. How to address discrepancies between in vitro and in vivo pharmacological effects of 15S-hydroperoxy-PGE₂?

- Methodological Answer : Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution) using radiolabeled compounds. Compare potency in isolated tissue assays vs. whole-animal models. Use knockout mice to isolate receptor-specific effects. Publish null/negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.